molecular formula C28H30N4O3S2 B12129551 4-ethoxy-N-[(2Z)-4-[4-(piperidin-1-ylsulfonyl)phenyl]-3-(pyridin-3-ylmethyl)-1,3-thiazol-2(3H)-ylidene]aniline

4-ethoxy-N-[(2Z)-4-[4-(piperidin-1-ylsulfonyl)phenyl]-3-(pyridin-3-ylmethyl)-1,3-thiazol-2(3H)-ylidene]aniline

Cat. No.: B12129551
M. Wt: 534.7 g/mol
InChI Key: QQHVMVOLFDZOPG-UHFFFAOYSA-N
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Description

4-ethoxy-N-[(2Z)-4-[4-(piperidin-1-ylsulfonyl)phenyl]-3-(pyridin-3-ylmethyl)-1,3-thiazol-2(3H)-ylidene]aniline is a complex organic compound with a unique structure that includes a thiazole ring, a piperidine sulfonyl group, and a pyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethoxy-N-[(2Z)-4-[4-(piperidin-1-ylsulfonyl)phenyl]-3-(pyridin-3-ylmethyl)-1,3-thiazol-2(3H)-ylidene]aniline typically involves multiple steps, including the formation of the thiazole ring, the introduction of the piperidine sulfonyl group, and the attachment of the pyridine moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

4-ethoxy-N-[(2Z)-4-[4-(piperidin-1-ylsulfonyl)phenyl]-3-(pyridin-3-ylmethyl)-1,3-thiazol-2(3H)-ylidene]aniline can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert certain functional groups within the molecule to their corresponding reduced forms.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

4-ethoxy-N-[(2Z)-4-[4-(piperidin-1-ylsulfonyl)phenyl]-3-(pyridin-3-ylmethyl)-1,3-thiazol-2(3H)-ylidene]aniline has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects, including anticancer, antimicrobial, or anti-inflammatory properties.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 4-ethoxy-N-[(2Z)-4-[4-(piperidin-1-ylsulfonyl)phenyl]-3-(pyridin-3-ylmethyl)-1,3-thiazol-2(3H)-ylidene]aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiazole derivatives, piperidine sulfonyl compounds, and pyridine-containing molecules. Examples include:

Uniqueness

What sets 4-ethoxy-N-[(2Z)-4-[4-(piperidin-1-ylsulfonyl)phenyl]-3-(pyridin-3-ylmethyl)-1,3-thiazol-2(3H)-ylidene]aniline apart is its unique combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C28H30N4O3S2

Molecular Weight

534.7 g/mol

IUPAC Name

N-(4-ethoxyphenyl)-4-(4-piperidin-1-ylsulfonylphenyl)-3-(pyridin-3-ylmethyl)-1,3-thiazol-2-imine

InChI

InChI=1S/C28H30N4O3S2/c1-2-35-25-12-10-24(11-13-25)30-28-32(20-22-7-6-16-29-19-22)27(21-36-28)23-8-14-26(15-9-23)37(33,34)31-17-4-3-5-18-31/h6-16,19,21H,2-5,17-18,20H2,1H3

InChI Key

QQHVMVOLFDZOPG-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)N=C2N(C(=CS2)C3=CC=C(C=C3)S(=O)(=O)N4CCCCC4)CC5=CN=CC=C5

Origin of Product

United States

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